4-propyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide
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Description
4-propyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H21N5O2S and its molecular weight is 335.43. The purity is usually 95%.
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Scientific Research Applications
Photosynthetic Electron Transport Inhibitors
Research on pyrazole derivatives, including structures similar to the specified compound, has demonstrated potential as inhibitors of photosynthetic electron transport. These compounds show inhibitory properties that could compare to commercial herbicides, indicating their role in plant biology and agricultural applications. The study involved an in-depth analysis of structure-activity relationships, suggesting that the electrostatic properties of these compounds are crucial for their inhibitory potential (Vicentini et al., 2005).
Antimycobacterial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share structural motifs with the query compound, were tested against Mycobacterium tuberculosis. The study aimed to improve cellular permeability and bioavailability, showing that these compounds have promising antimycobacterial activities. This finding is significant for developing new treatments against tuberculosis (Gezginci et al., 1998).
Antibacterial Agents
A novel class of compounds, incorporating the pyrazole moiety and demonstrating promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, was synthesized and evaluated. The study highlighted the potential of these compounds as antibacterial agents, with some showing significant potency at non-cytotoxic concentrations (Palkar et al., 2017).
Cytotoxicity Studies
Research on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives investigated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies are crucial for understanding the potential anticancer applications of compounds with the pyrazole core, offering insights into their therapeutic prospects (Hassan et al., 2014).
Protoporphyrinogen Oxidase Inhibitors
A series of pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives were synthesized and evaluated for their herbicidal activity and inhibition against protoporphyrinogen oxidase. The study provided valuable data on the structure-activity relationship, with certain compounds showing high activity levels. These findings are relevant for agricultural sciences, particularly in the development of new herbicides (Li et al., 2008).
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-2-5-13-14(23-19-18-13)15(21)17-11-8-16-20(9-11)10-12-6-3-4-7-22-12/h8-9,12H,2-7,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSECSKBPLYTJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.